![molecular formula C20H22N4O B2454640 N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide CAS No. 847388-33-4](/img/structure/B2454640.png)
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is a complex organic compound belonging to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the cyclohexanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C) cleaves the amide bond, yielding cyclohexanecarboxylic acid and the corresponding amine derivative.
-
Basic Hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol promotes saponification, producing a carboxylate salt and aniline derivatives.
This reactivity is critical for understanding the compound’s stability in biological environments and during synthetic modifications.
Nucleophilic Substitution Reactions
The electron-deficient aromatic system of the imidazo[1,2-a]pyrimidine ring facilitates nucleophilic substitution:
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) introduces chlorine at the 2-position of the pyrimidine ring.
-
Amination : Treatment with ammonia or primary amines in the presence of a palladium catalyst enables substitution at reactive positions, forming amino derivatives.
These reactions are instrumental in synthesizing analogs with modified biological activity .
Oxidation
The imidazo[1,2-a]pyrimidine ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to hydroxylated or epoxidized products. For example:
Imidazo[1,2-a]pyrimidine+H2O2→Hydroxylated Derivative+H2O
This reaction alters the compound’s electronic properties, impacting its interaction with biological targets.
Reduction
The cyclohexane ring can be reduced using lithium aluminum hydride (LiAlH₄), converting the carboxamide to a cyclohexylmethanol derivative:
RCONH2+LiAlH4→RCH2NH2+Al(OH)3
Reduction pathways are less common but relevant for derivative synthesis.
Influence of Structural Features on Reactivity
-
Imidazo[1,2-a]pyrimidine Ring : The nitrogen-rich heterocycle enhances electrophilic substitution at the 2- and 3-positions.
-
Cyclohexanecarboxamide Group : The bulky cyclohexane moiety sterically hinders reactions at the amide nitrogen, directing reactivity toward the aromatic system.
Comparative Analysis with Analogous Compounds
Compound | Reactivity | Key Difference |
---|---|---|
Imidazo[1,2-a]pyridines | Faster electrophilic substitution | Pyrimidine vs. pyridine ring |
Aryl Carboxamides | Higher hydrolytic stability | Cyclohexane vs. aromatic substituents |
The pyrimidine ring in this compound exhibits slower reaction kinetics compared to pyridine analogs due to reduced electron density .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer treatment.
Recent studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 5.0 | CDK inhibition |
MCF-7 | 7.5 | Apoptosis induction |
A549 | 6.0 | Cell cycle arrest |
The mechanism involves binding to the active sites of CDKs, preventing substrate phosphorylation and thereby halting cell cycle progression .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:
- Formation of Imidazo[1,2-a]pyrimidine : Utilizing appropriate precursors and reagents.
- Coupling Reaction : Between the imidazo compound and cyclohexanecarboxylic acid derivatives.
- Purification : Employing chromatography techniques to isolate the desired product.
Advancements in synthetic methodologies have focused on improving yields and minimizing environmental impact through greener chemistry approaches .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of human cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship revealed that modifications to the cyclohexane ring significantly impacted biological activity. Substituents that enhance lipophilicity were found to increase potency against cancer cell lines, providing insights for further optimization in drug design .
Mechanism of Action
The mechanism of action of N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazopyrimidine ring with a cyclohexanecarboxamide moiety sets it apart from other similar compounds, making it a valuable target for research and development .
Biological Activity
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide structure linked to a phenyl group substituted with a 3-methylimidazo[1,2-a]pyrimidine moiety. Its molecular formula is C17H20N4O, and it exhibits unique physicochemical properties that may influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound may act as kinase inhibitors. A study highlighted its moderate inhibitory activity against specific kinases associated with cell proliferation, suggesting potential effectiveness in cancer therapy . The inhibition of kinases is crucial as their dysregulation is often implicated in various cancers.
Table 1: Kinase Inhibition Activity
Compound | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | EGFR | 5.4 | |
Similar Compound A | CDK2 | 4.7 | |
Similar Compound B | FLT3 | 6.0 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Activity
Microorganism | MIC (µM) | Reference |
---|---|---|
Escherichia coli | 0.21 | |
Pseudomonas aeruginosa | 0.21 | |
Staphylococcus aureus | 0.50 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Kinase Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound can hinder cancer cell proliferation.
- Antibacterial Action : The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes contributes to its antimicrobial efficacy.
Case Studies
Several case studies have reported on the efficacy of compounds within the same structural class:
- Case Study 1 : A study on a related imidazo[1,2-a]pyrimidine derivative showed promising results in inhibiting cell growth in MCF-7 breast cancer cells with an IC50 of 3.1 µM, indicating potential for selective anticancer activity .
- Case Study 2 : Another derivative demonstrated significant antibacterial effects against clinical strains of Staphylococcus aureus with MIC values comparable to standard antibiotics .
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-18(23-20-21-11-6-12-24(14)20)16-9-5-10-17(13-16)22-19(25)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYABBTGNFKPSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.